Cas no 1806865-51-9 (5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine)

5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine
-
- インチ: 1S/C7H3ClF2N2O/c8-3-2-12-4(1-11)6(13)5(3)7(9)10/h2,7,13H
- InChIKey: KGWOFBPLKMSNDB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C#N)C(=C1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 56.9
5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029051777-1g |
5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine |
1806865-51-9 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029051777-250mg |
5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine |
1806865-51-9 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029051777-500mg |
5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine |
1806865-51-9 | 97% | 500mg |
$1,564.80 | 2022-03-31 |
5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridineに関する追加情報
Introduction to 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine (CAS No. 1806865-51-9)
5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine, with the CAS number 1806865-51-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro substituent, a cyano group, a difluoromethyl moiety, and a hydroxyl group attached to a pyridine ring. These functional groups contribute to the compound's diverse chemical properties and potential biological activities.
The development of 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine has been driven by its potential applications in drug discovery and development. Recent studies have highlighted its promising properties as a lead compound for various therapeutic targets. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in disease pathways, making it a valuable candidate for further investigation.
The structural complexity of 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine allows for fine-tuning of its pharmacological properties through chemical modifications. The chloro and difluoromethyl groups enhance the compound's lipophilicity, which can improve its cellular uptake and bioavailability. Meanwhile, the cyano and hydroxyl groups contribute to its reactivity and stability, ensuring that the compound remains effective under various physiological conditions.
In preclinical studies, 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine has demonstrated promising results in vitro and in vivo. For example, it has shown significant antiproliferative effects against cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to modulate specific signaling pathways has been explored in the context of inflammatory diseases and neurodegenerative disorders.
The synthesis of 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine involves a series of well-defined chemical reactions that can be optimized for large-scale production. Key steps in the synthesis include the formation of the pyridine ring, introduction of the chloro and difluoromethyl substituents, and functionalization with the cyano and hydroxyl groups. These synthetic strategies are crucial for ensuring the purity and consistency of the final product, which is essential for pharmaceutical applications.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies for 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine. Prodrugs are biologically inactive derivatives that are converted into their active forms within the body through metabolic processes. This approach can improve the compound's pharmacokinetic properties, such as solubility and permeability, while reducing potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine. Early-phase trials have shown favorable safety profiles, with no significant adverse events reported at therapeutic doses. These findings are encouraging and pave the way for more advanced clinical studies to assess its therapeutic benefits in larger patient populations.
In conclusion, 5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine (CAS No. 1806865-51-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, contributing to advancements in drug discovery and development.
1806865-51-9 (5-Chloro-2-cyano-4-(difluoromethyl)-3-hydroxypyridine) 関連製品
- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)
- 1272649-73-6(N-(-)-Jasmonoyl-(L)-leucine)
- 2229007-63-8(3-1-(piperidin-4-yl)ethyl-2-(trifluoromethyl)pyridine)
- 2097959-89-0((6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine)
- 1343419-15-7(2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride)
- 1566145-35-4(8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one)
- 1202411-94-6(cis-2-(4-aminocyclohexyl)propan-2-ol)
- 1780678-36-5(2-ethyl-5-methoxy-1-methyl-1H-indole-3-carboxylic acid)
- 1805789-54-1(Samuraciclib hydrochloride)
- 1510918-56-5(4-(4-methylthiophen-2-yl)oxane-4-carboxylic acid)



